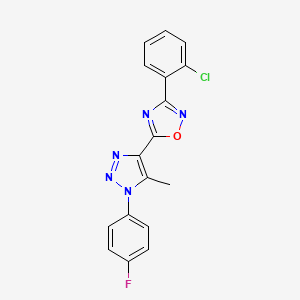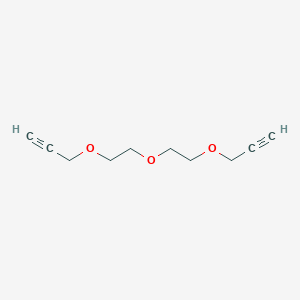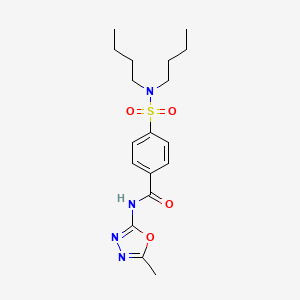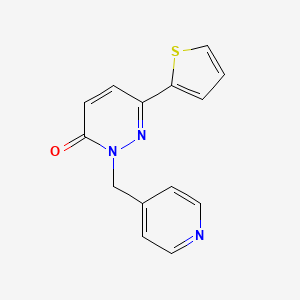![molecular formula C11H17N3O B2440675 3-[1-(4-Aminophenyl)ethyl]-1,1-dimethylurea CAS No. 1501190-03-9](/img/structure/B2440675.png)
3-[1-(4-Aminophenyl)ethyl]-1,1-dimethylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-[1-(4-Aminophenyl)ethyl]-1,1-dimethylurea” is a chemical compound. It is also known as “1-[1-(4-aminophenyl)ethyl]-3,3-dimethylurea”. The compound has a molecular weight of 207.28 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of similar compounds has been studied using Density Functional Theory . The InChI code for “this compound” is "1S/C11H17N3O/c1-8(13-11(15)14(2)3)9-4-6-10(12)7-5-9/h4-8H,12H2,1-3H3,(H,13,15)" .
Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . The compound has a molecular weight of 207.28 .
科学的研究の応用
Chemical Reactions and Derivatives
Research on related compounds, such as 4-(2-aminophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinecarboxylic acid diethyl ester, has led to the discovery of various chemical reactions and derivatives. For instance, Kim's study outlines the rearrangement reactions of this compound under different conditions, yielding multiple unique products. This showcases the compound's potential for creating diverse chemical structures, which could be applied in material science or as intermediates in pharmaceutical synthesis (Kim, 1986).
Spectroscopy and Polymorphism
The study of polymorphism in pharmaceutical compounds, as illustrated by Vogt et al., involves detailed spectroscopic and diffractometric techniques. Their research on a different investigational pharmaceutical compound underscores the importance of understanding polymorphic forms for drug formulation and development. Such methodologies could be relevant for studying the physical and chemical properties of 3-[1-(4-Aminophenyl)ethyl]-1,1-dimethylurea, particularly in understanding its stability, solubility, and bioavailability (Vogt et al., 2013).
Molecular Conductivity
Chi et al.'s research on ethyl- and butyl-substituted spiro-biphenalenyl radicals provides insights into the electrical conductivity of organic compounds. Their findings on the conducting properties of these compounds in solid state, which undergo transitions affecting their magnetic states and conductivity, highlight potential applications in organic electronics and photonics. This research could guide the exploration of this compound's electrical properties and its potential use in electronic devices (Chi et al., 2001).
Biochemical Analysis
Moore's study on the use of dimethyl sulfoxide as a solvent for the ninhydrin reaction in amino acid analysis highlights the continuous search for more efficient and safer chemical processes in biochemical analysis. This research points to the potential for developing new analytical methodologies or solvents that could improve the detection, quantification, and study of amino acids and related compounds, possibly including this compound (Moore, 1968).
Safety and Hazards
特性
IUPAC Name |
3-[1-(4-aminophenyl)ethyl]-1,1-dimethylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-8(13-11(15)14(2)3)9-4-6-10(12)7-5-9/h4-8H,12H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSJYRIMHHARDDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N)NC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2440593.png)

![5-((3-chlorobenzyl)thio)-1-ethyl-6-(3-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2440596.png)
![4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)isoquinolin-1(2H)-one](/img/structure/B2440597.png)

![2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2440600.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B2440602.png)


![4-butoxy-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2440607.png)
![4-{[4-(Aminomethyl)phenyl]methyl}-1lambda6-thiomorpholine-1,1-dione dihydrochloride](/img/structure/B2440608.png)

![N-(3-chloro-2-methylphenyl)-2-[(3-phenylisoxazolo[5,4-d]pyrimidin-4-yl)oxy]acetamide](/img/structure/B2440612.png)
